molecular formula C11H8BrNO2 B12328155 2(1H)-Quinolinone, 3-(2-bromoacetyl)-

2(1H)-Quinolinone, 3-(2-bromoacetyl)-

Cat. No.: B12328155
M. Wt: 266.09 g/mol
InChI Key: AFHPZNZGTNULGC-UHFFFAOYSA-N
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Description

Contextualization of the Quinolinone Heterocyclic System in Organic Synthesis

The quinolinone scaffold is a prominent heterocyclic system in organic chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of applications. organic-chemistry.orgnih.gov Quinolin-2(1H)-one, also known as carbostyril, is an aromatic, bicyclic lactam. The fusion of a benzene (B151609) ring to a pyridin-2-one ring results in a planar structure with distinct electronic properties. This structural motif is a key constituent in various biologically active molecules. nih.gov The synthesis of the quinolinone ring system can be achieved through several named reactions, including the Camps cyclization, the Knorr quinoline (B57606) synthesis, and various modern palladium-catalyzed methods. organic-chemistry.org

The Significance of the Bromoacetyl Moiety as a Versatile Synthetic Handle

The bromoacetyl group is a highly valued functional group in organic synthesis, primarily due to its nature as a potent electrophile. The presence of the bromine atom, a good leaving group, alpha to a carbonyl group, renders the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of substituents and the construction of more complex molecular architectures. The bromoacetyl moiety serves as a key building block for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and pyrazines, through reactions with appropriate nucleophiles. semanticscholar.org

Overview of Academic Research Trajectories for 2(1H)-Quinolinone, 3-(2-Bromoacetyl)-

Academic research involving 2(1H)-Quinolinone, 3-(2-bromoacetyl)- and its close analogs primarily focuses on its role as a precursor for the synthesis of novel heterocyclic compounds. The inherent reactivity of the bromoacetyl group is exploited to build upon the quinolinone scaffold. Investigations have explored its reactions with various nucleophiles, including amines, thioureas, and other binucleophilic reagents, to generate fused heterocyclic systems. These studies aim to explore new synthetic methodologies and to generate libraries of novel compounds for potential evaluation in various scientific fields. A significant trajectory in the research is the synthesis of thiazolyl-quinolinones, which have shown potential in medicinal chemistry.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
IUPAC Name 3-(2-bromoacetyl)quinolin-2(1H)-one
Synonyms 3-(2-bromoacetyl)carbostyril, 3-bromoacetyl-2-quinolone
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons

Detailed Research Findings

The synthesis of 3-(2-bromoacetyl)quinolin-2(1H)-one is not extensively detailed in publicly available literature for the unsubstituted parent compound. However, the synthesis of substituted analogs provides a clear pathway. A common method involves the bromination of the corresponding 3-acetyl-2(1H)-quinolinone. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent like acetic acid.

Once synthesized, 2(1H)-Quinolinone, 3-(2-bromoacetyl)- serves as a versatile starting material for a variety of chemical transformations. Its primary utility lies in its reaction with nucleophiles to construct more elaborate molecular frameworks.

Reactions with Nucleophiles

The electrophilic carbon of the bromoacetyl group readily reacts with a range of nucleophiles. For instance, reaction with primary and secondary amines leads to the formation of the corresponding α-aminoacetyl quinolinone derivatives.

A particularly well-explored area is the reaction with thiourea (B124793) and its derivatives. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a direct route to 2-amino-4-(quinolin-2(1H)-on-3-yl)thiazoles. The reaction proceeds through initial nucleophilic attack of the sulfur atom of thiourea on the bromoacetyl carbon, followed by intramolecular cyclization and dehydration.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- (an electrophilic bromoacetyl group and a lactam moiety) allows for its use in the synthesis of fused heterocyclic systems. For example, reaction with dinucleophiles can lead to the formation of novel polycyclic structures incorporating the quinolinone ring. While specific examples for the parent compound are scarce, related structures have been used to synthesize a variety of fused heterocycles with potential applications in materials science and medicinal chemistry. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(2-bromoacetyl)-3H-quinolin-2-one

InChI

InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5,8H,6H2

InChI Key

AFHPZNZGTNULGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2C=C1)C(=O)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 1h Quinolinone, 3 2 Bromoacetyl

Nucleophilic Substitution Reactions at the Bromoacetyl Group

The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon of the bromoacetyl moiety in 2(1H)-quinolinone, 3-(2-bromoacetyl)- highly susceptible to attack by nucleophiles. This reactivity facilitates a range of nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophilic species.

Reactions with Amines and Substituted Arylamines

The reaction between 2(1H)-quinolinone, 3-(2-bromoacetyl)- and various primary or secondary amines, including substituted arylamines, proceeds via nucleophilic substitution to yield 3-(2-(amino)acetyl)-2(1H)-quinolinone derivatives. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine. quizlet.com This initial attack leads to the displacement of the bromide ion. chemguide.co.uk A second molecule of the amine can then act as a base, removing a proton from the newly attached nitrogen to form the final, neutral product and an ammonium (B1175870) salt. docbrown.info These reactions are often carried out in a suitable solvent such as ethanol (B145695). nih.gov

This type of reaction can lead to further substitutions, where the newly formed secondary amine can itself act as a nucleophile, reacting with another molecule of the halogenoalkane. chemguide.co.uk This can result in the formation of tertiary amines and even quaternary ammonium salts. youtube.com

The reactivity of amines as nucleophiles is a fundamental concept in organic chemistry. quizlet.com The nitrogen atom's lone pair of electrons readily attacks electron-deficient centers, such as the carbon atom in the C-Br bond of a bromoacetyl group. quizlet.comdocbrown.info The reaction can be influenced by the structure of the amine; for instance, tertiary alkylamines have also been shown to act as nucleophiles in substitution reactions on heterocyclic systems. mdpi.com

Formation of Thiol Derivatives

The bromoacetyl group of 2(1H)-quinolinone, 3-(2-bromoacetyl)- readily reacts with thiol-containing nucleophiles to form thiol derivatives. This reaction follows a nucleophilic substitution mechanism where the sulfur atom of the thiol attacks the carbon atom bonded to the bromine, displacing the bromide ion. nih.gov This process is a common strategy for introducing thiol groups into molecules. nih.govresearchgate.net

The reactivity of the bromoacetyl group towards thiols is highly chemoselective. Studies comparing the reactivity of maleimide (B117702) and bromoacetyl groups with thiols have shown that kinetic discrimination can be achieved by controlling the pH. nih.gov The bromoacetyl function reacts preferentially at higher pH values (e.g., pH 9.0) with thiols, without significant side reactions with other nucleophilic groups like amines or imidazoles that might be present in a peptide. nih.gov This differential reactivity is useful in bioconjugation and the preparation of complex molecular constructs. nih.gov The direct cross-coupling of two different thiols can also be facilitated by bromo-ynone reagents in a one-pot process. chemrxiv.org

Cyanation Reactions

The bromoacetyl group can undergo a nucleophilic substitution reaction with a cyanide source to introduce a nitrile (cyano) group, a process known as cyanation. organic-chemistry.org This reaction typically involves treating the bromoacetyl compound with a cyanide salt, such as potassium cyanide or zinc cyanide. organic-chemistry.orgresearchgate.net The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a 3-(2-cyanoacetyl)-2(1H)-quinolinone derivative.

Cyanation is a valuable transformation in organic synthesis as the resulting nitrile group can be further converted into other functional groups like carboxylic acids, amines, or amides. mdpi.com Various catalytic systems, often involving transition metals like palladium or nickel, have been developed to facilitate the cyanation of aryl halides and other substrates under mild conditions with a broad tolerance for other functional groups. organic-chemistry.orgresearchgate.net For instance, nickel-catalyzed reductive cyanation using cyanogen (B1215507) bromide has been demonstrated for aryl halides. mdpi.com

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The reactive bromoacetyl moiety of 2(1H)-quinolinone, 3-(2-bromoacetyl)- serves as a key building block for the synthesis of various fused heterocyclic systems. Through reactions with appropriate binucleophilic reagents, the bromoacetyl group can participate in cyclization and annulation reactions, leading to the formation of new five- or six-membered rings attached to the quinolinone core.

Synthesis of Five-Membered Heterocycles

One of the most significant applications of α-haloketones like 2(1H)-quinolinone, 3-(2-bromoacetyl)- is in the Hantzsch thiazole (B1198619) synthesis. nih.govchemhelpasap.com This reaction involves the cyclocondensation of the α-bromoacetyl compound with a thioamide-containing reagent, most commonly thiourea (B124793), to form a thiazole ring. chemhelpasap.comorganic-chemistry.org

The mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide ion in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the former acetyl group. A subsequent dehydration step (loss of a water molecule) leads to the formation of the aromatic thiazole ring. chemhelpasap.com The resulting products are 3-(2-amino-4-thiazolyl)-2(1H)-quinolinone derivatives. This method is highly efficient and can be performed under various conditions, including solvent-free and under ultrasonic irradiation, to produce high yields of the desired thiazole derivatives. nih.govresearchgate.net

The Hantzsch synthesis is a versatile and widely used method for constructing the thiazole core, which is a prominent scaffold in many biologically active compounds. nih.govniscpr.res.innih.gov The reaction can be adapted to produce a wide array of substituted thiazoles by using different α-haloketones and thioureas or thioamides. ptfarm.plscilit.comnih.gov

The table below presents examples of thiazole derivatives synthesized via the Hantzsch reaction involving a bromoacetyl precursor and a thioamide.

Product NameReactantsReference
2-amino-4-phenylthiazole2-bromoacetophenone, thiourea chemhelpasap.com
[3-(2-amino-4-thiazolyl) coumarino]diamino methine3-(2-bromoacetyl)coumarin, guanyl thiourea niscpr.res.in
(1E)-1-arylalkane-1-one N-[4-(2-oxo-2H-chromen-2-yl)-1,3-thiazol-2-yl] semicarbazones3-(2-bromoacetyl)-2H-chromen-2-one, thiourea, sodium cyanate, aromatic aldehydes/ketones ptfarm.pl
3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one3-(bromoacetyl)coumarin, potassium thiocyanate (B1210189) rsc.org
2-amino thiazolylcoumarins3-(bromoacetyl)coumarin derivatives, N-substituted thiourea rsc.org
Imidazole (B134444) Ring Formation

The synthesis of imidazole derivatives from 2(1H)-quinolinone, 3-(2-bromoacetyl)- typically proceeds via the Hantzsch-type reaction mechanism. The α-haloketone functionality of the quinolinone derivative is key to this transformation. The reaction involves the condensation of the bromoacetyl compound with a source of ammonia (B1221849) and an aldehyde, or by reacting it with an amidine.

A common pathway involves the reaction of 3-(2-bromoacetyl)-2(1H)-quinolinone with thiourea. The initial step is a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This forms an S-alkylated intermediate. Subsequent intramolecular cyclization, involving the attack of one of the amino groups onto the carbonyl carbon, followed by dehydration, leads to the formation of an aminothiazole ring. However, under different conditions, particularly with reagents like ammonium acetate (B1210297), the reaction can be directed towards imidazole ring formation. researchgate.netnih.gov For instance, reacting the bromoacetyl quinolinone with excess ammonium acetate in acetic acid can yield a 2-aminoimidazole derivative.

The Debus-Radziszewski reaction provides another route, involving the one-pot condensation of the α-haloketone (or its diketone equivalent), an aldehyde, and ammonia (often from ammonium acetate). nih.govnih.gov This method allows for the synthesis of diversely substituted imidazole rings attached to the quinolinone core.

Table 1: Synthesis of Imidazole Derivatives

Reactant 1ReagentsConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-ThioureaEthanol, Reflux3-(2-Amino-1,3-thiazol-4-yl)-2(1H)-quinolinone (Note: Thiazole formation is a competing reaction) researchgate.net
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Ammonium Acetate, Aldehyde (R-CHO)Acetic Acid, Reflux3-(Substituted-1H-imidazol-2-yl)-2(1H)-quinolinone nih.govnih.gov
Pyrazole (B372694) Ring Formation

The construction of a pyrazole ring fused or attached to the quinolinone scaffold is a well-established transformation that utilizes the reactivity of the bromoacetyl group. nih.gov The most direct method is the reaction of 2(1H)-quinolinone, 3-(2-bromoacetyl)- with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, methylhydrazine). nih.govmdpi.com

The reaction mechanism begins with the nucleophilic attack of a terminal nitrogen atom of the hydrazine molecule on the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion. This forms a hydrazone-like intermediate. The subsequent step involves an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon of the acetyl group. A final dehydration step results in the formation of the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the resulting pyrazole ring.

Table 2: Synthesis of Pyrazole Derivatives

Reactant 1ReagentConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Hydrazine Hydrate (B1144303)Ethanol, Reflux3-(1H-Pyrazol-3-yl)-2(1H)-quinolinone nih.govnih.gov
2(1H)-Quinolinone, 3-(2-bromoacetyl)-PhenylhydrazineAcetic Acid, Heat3-(1-Phenyl-1H-pyrazol-3-yl)-2(1H)-quinolinone nih.gov
Thiophene (B33073) Ring Formation (e.g., Gewald Thiophene Synthesis)

The synthesis of thiophene derivatives from 2(1H)-quinolinone, 3-(2-bromoacetyl)- can be achieved through several pathways, most notably via adaptations of the Gewald thiophene synthesis. organic-chemistry.orgwikipedia.org The Gewald reaction is a multicomponent reaction that typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org

In this context, the 3-(2-bromoacetyl)-2(1H)-quinolinone can serve a dual role. In one variation, it acts as the α-haloketone component. It can react with a sulfur nucleophile, such as sodium thiophenolate or sodium sulfide, to form a thioether intermediate. This intermediate, possessing an active methylene (B1212753) group, can then undergo cyclization.

Alternatively, a more direct application of the Gewald reaction involves reacting the quinolinone derivative (acting as the ketone component) with an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur. The reaction is typically catalyzed by an organic base such as morpholine (B109124) or diethylamine. The mechanism is believed to start with a Knoevenagel condensation between the quinolinone's acetyl carbonyl and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. arkat-usa.orgimpactfactor.orgnih.govmdpi.com

Table 3: Synthesis of Thiophene Derivatives

Reactant 1ReagentsConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Malononitrile, Elemental Sulfur, MorpholineEthanol, Reflux3-(2-Amino-3-cyano-thiophen-4-yl)-2(1H)-quinolinone organic-chemistry.orgwikipedia.org
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Ethyl Cyanoacetate, Elemental Sulfur, DiethylamineDMF, Heat3-(2-Amino-3-ethoxycarbonyl-thiophen-4-yl)-2(1H)-quinolinone arkat-usa.orgimpactfactor.org
Pyrrole (B145914) Derivatives Synthesis

The synthesis of pyrrole derivatives from 2(1H)-quinolinone, 3-(2-bromoacetyl)- is less common than the previously described heterocycles but can be accomplished through established methods for pyrrole synthesis. One potential route is an adaptation of the Hantzsch pyrrole synthesis. semanticscholar.org This involves the reaction of the α-haloketone (the bromoacetyl quinolinone) with a β-ketoester and an amine or ammonia.

Another versatile method is the [3+2] cycloaddition reaction. semanticscholar.org For instance, the bromoacetyl quinolinone can be converted into an ylide intermediate which then reacts with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate, to form the pyrrole ring.

A more straightforward synthesis involves a multi-step sequence starting with the reaction of the bromoacetyl compound with an amine to form an α-amino ketone. This intermediate can then be condensed with a 1,3-dicarbonyl compound in a Paal-Knorr type reaction to construct the pyrrole ring.

Table 4: Synthesis of Pyrrole Derivatives

Reactant 1ReagentsConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Ethyl Acetoacetate, Ammonium AcetateAcetic Acid, Reflux3-(Substituted-1H-pyrrol-2-yl)-2(1H)-quinolinone semanticscholar.org
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Primary Amine (R-NH2), then 1,3-DiketoneMulti-stepSubstituted 1-R-pyrrole fused to the quinolinone core nih.gov

Synthesis of Six-Membered Heterocycles

The versatile bromoacetyl quinolinone scaffold is also instrumental in the synthesis of six-membered heterocyclic systems, such as pyrans and pyridines, through various condensation and cyclization strategies.

Pyran Derivatives

The synthesis of pyran derivatives attached to the quinolinone ring often proceeds through a reaction sequence involving a Michael addition. nih.gov A common method involves reacting 2(1H)-quinolinone, 3-(2-bromoacetyl)- with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or sodium ethoxide. arabjchem.orgeurasianjournals.com

The reaction is initiated by the formation of a Knoevenagel condensation product between an aldehyde and the active methylene compound. This α,β-unsaturated intermediate then undergoes a Michael addition with a suitable nucleophile derived from the quinolinone. However, a more direct route involves the reaction of the bromoacetyl quinolinone with a 1,3-dicarbonyl compound or a β-ketoester. The base facilitates the formation of an enolate from the 1,3-dicarbonyl compound, which then attacks the bromoacetyl group. Subsequent intramolecular cyclization and dehydration lead to the formation of a pyranone ring, which can be further modified. The reaction of the bromoacetyl quinolinone with salicylaldehyde (B1680747) derivatives can also lead to chromene (a benzopyran) fused systems.

Table 5: Synthesis of Pyran Derivatives

Reactant 1ReagentConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Malononitrile, Aromatic Aldehyde, PiperidineEthanol, Reflux3-(2-Amino-3-cyano-4-aryl-4H-pyran-5-yl)-2(1H)-quinolinone nih.govarabjchem.org
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Ethyl Acetoacetate, Sodium EthoxideEthanol, Reflux3-(4-Methyl-2-oxo-2H-pyran-5-yl)-2(1H)-quinolinone journalcsij.com
Pyridine (B92270) Derivatives

The synthesis of pyridine rings using 2(1H)-quinolinone, 3-(2-bromoacetyl)- as a starting material can be effectively achieved through variations of the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.orgambeed.com This classic multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, typically ammonia or ammonium acetate. scribd.comchemtube3d.com

In this context, the 3-(2-bromoacetyl)-2(1H)-quinolinone itself can act as the β-dicarbonyl equivalent. The reaction pathway involves condensing an enamine (formed from a β-aminocrotonate or similar precursor) with the bromoacetyl quinolinone. The enamine nitrogen attacks the carbonyl carbon, and the enamine α-carbon attacks the carbon bearing the bromine, leading to cyclization. Alternatively, a one-pot reaction can be performed by mixing the bromoacetyl quinolinone, an aldehyde, and an enamine precursor like ethyl 3-aminocrotonate, often catalyzed by an acid and followed by an oxidation step to achieve the aromatic pyridine ring. mdpi.comijpsonline.com This approach results in the formation of highly substituted pyridine rings attached to the C3 position of the quinolinone nucleus.

Table 6: Synthesis of Pyridine Derivatives

Reactant 1ReagentsConditionsProductRef.
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Ethyl 3-aminocrotonate, Oxidizing agent (e.g., HNO3)Acetic Acid, Heat3-(Substituted-pyridin-2-yl)-2(1H)-quinolinone wikipedia.orgorganic-chemistry.org
2(1H)-Quinolinone, 3-(2-bromoacetyl)-Malononitrile, Ammonium Acetate, AldehydeEthanol, Reflux2-Amino-3-cyano-pyridine derivative attached at C3 of the quinolinone mdpi.comijpsonline.com
Thiadiazine Ring Formation

The α-bromoacetyl group of 2(1H)-quinolinone, 3-(2-bromoacetyl)- serves as a key electrophilic component in the construction of heterocyclic systems, including the 1,3,4-thiadiazine ring. The formation of this six-membered ring generally proceeds through a condensation reaction with a suitable binucleophilic reagent, such as thiosemicarbazide (B42300) or its derivatives.

The established mechanism for this type of transformation involves the reaction of an α-halo carbonyl compound with a thiosemicarbazide. biointerfaceresearch.com In this context, the reaction would be initiated by the nucleophilic attack of the terminal hydrazine nitrogen of the thiosemicarbazide onto the carbonyl carbon of the 3-(2-bromoacetyl) group. This is followed by dehydration to yield a thiosemicarbazone intermediate. The subsequent step is an intramolecular cyclization, where the sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the stable six-membered thiadiazine ring. This synthetic strategy is a common and effective method for creating thiadiazine derivatives fused to or substituted with other heterocyclic systems. biointerfaceresearch.com

Condensation Reactions with Diverse Reagents (e.g., Hydrazines, Aldehydes)

The electrophilic nature of the carbonyl carbon and the adjacent carbon atom bonded to the bromine makes 2(1H)-Quinolinone, 3-(2-bromoacetyl)- a prime candidate for condensation and substitution reactions with a variety of nucleophilic reagents.

A notable example involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one with substituted 2-amino-1,3,4-thiadiazoles. In this synthesis, the amino group of the thiadiazole acts as a nucleophile, displacing the bromide on the acetyl group to forge a new C-N bond. This reaction is typically carried out by refluxing the reactants in glacial acetic acid for several hours. The resulting products are novel quinolinone derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety. nih.gov

The table below summarizes the physicochemical properties of a series of compounds synthesized via this method, starting from either 3-(2-bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one (2a) or its 1-phenyl analogue (2b).

Table 1: Physicochemical Properties of Substituted Quinolinone Derivatives

Compound Code Starting Quinolinone Substituent (R) on Thiadiazole Molecular Formula Melting Point (°C) Yield (%)
4a 2a -H C₁₉H₁₄N₄O₃S 228-230 73
4b 2a -CH₃ C₂₀H₁₆N₄O₃S 242-244 76
4c 2a -Cl C₁₉H₁₃ClN₄O₃S 236-238 71
4d 2a -OCH₃ C₂₀H₁₆N₄O₃S 212-214 68
4e 2b -H C₂₄H₁₆N₄O₃S 248-250 78
4f 2b -CH₃ C₂₅H₁₈N₄O₃S 234-236 74
4g 2b -Cl C₂₄H₁₅ClN₄O₃S 256-258 69
4h 2b -OCH₃ C₂₅H₁₈N₄O₃S 224-226 72

Data sourced from RGUHS Journal of Pharmaceutical Sciences.

While specific reactions with aldehydes are not extensively detailed in the context of this exact molecule, α-haloketones are known to participate in various condensation pathways.

Other Functional Group Interconversions

The 3-(2-bromoacetyl)- substituent on the 2(1H)-quinolinone core offers multiple avenues for functional group interconversions, primarily involving the reactive α-haloketone motif. imperial.ac.ukfiveable.me

Nucleophilic Substitution of the Bromide: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. vanderbilt.edu The synthesis of 3-(2-(substituted 1,3,4-thiadiazol-2-ylamino)acetyl) derivatives, as detailed in the previous section, is a prime example of this reactivity, where an amine serves as the nucleophile. Other potential transformations based on established organic chemistry principles include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) would yield the corresponding 3-(2-azidoacetyl)-2(1H)-quinolinone. This azide derivative could then be further reduced to an amino group. vanderbilt.edu

Thioether Synthesis: Reaction with thiols (R-SH) would lead to the formation of thioethers, displacing the bromide with a sulfur nucleophile. organic-chemistry.org

Reactions of the Carbonyl Group: The ketonic carbonyl group can undergo a variety of transformations, including reduction and reactions to form new carbon-carbon or carbon-heteroatom bonds.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding a 3-(2-bromo-1-hydroxyethyl)-2(1H)-quinolinone derivative without affecting the quinolinone ring's carbonyl group. fiveable.me More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ketone and the lactam carbonyl in the quinolinone ring. fiveable.me

Conversion to Olefin: The alkyl bromide can be converted to an olefin through palladium-catalyzed dehydrohalogenation, a reaction that creates a double bond. organic-chemistry.org

These interconversions highlight the utility of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- as a versatile intermediate for accessing a broad spectrum of more complex molecules.

Role As a Versatile Synthetic Intermediate for Complex Molecular Architectures

Construction of Polyfunctionalized Hybrid Systems

The inherent reactivity of the α-haloketone moiety in 3-(2-bromoacetyl)-quinolinone derivatives makes them ideal substrates for constructing hybrid molecules, where the quinolinone core is linked to other heterocyclic systems. These hybrid structures are often designed to merge the biological activities of the individual components or to explore new chemical space for drug discovery.

Research has demonstrated the utility of 3-(bromoacetyl)-4-hydroxyquinolinone derivatives as key intermediates. rsc.org For instance, these compounds can undergo condensation reactions with various nucleophiles to yield complex, polyfunctionalized systems. The reaction with substituted 2-aminobenzothiazoles in the presence of acetic acid leads to the formation of benzo[d]thiazol-2-yl-phenylglycylquinolinone derivatives in good yields (60–81%). rsc.org Similarly, condensation with thiadiazole derivatives has been successfully employed to create novel hybrid molecules. rsc.org

Another approach involves the synthesis of quinolin-2(1H)-ones bearing a 1,3,4-thiadiazoline ring. researchgate.net In one multi-step synthesis, thiosemicarbazones are first converted to 2-amino-1,3,4-thiadiazoline intermediates. researchgate.net The subsequent reaction of these intermediates with coumarin (B35378) derivatives in glacial acetic acid affords new 1H-quinolin-2-ones fused with the thiadiazoline moiety. researchgate.net These examples underscore the role of the bromoacetyl group (or its precursors) as a crucial linchpin for covalently linking disparate chemical entities.

Table 1: Examples of Hybrid Systems Synthesized from Quinolinone Precursors This table is interactive and allows for sorting.

Quinolinone Precursor Reactant Resulting Hybrid System Yield (%) Reference
3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one Disubstituted-2-benzo[d]thiazole Benzo[d]thiazol-2-yl-phenylglycylquinolinone 60-81 rsc.org

Design and Elaboration of Novel Chemical Scaffolds

Beyond linking pre-existing rings, the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold is instrumental in the de novo construction of new and elaborate heterocyclic systems, often through intramolecular cyclization reactions. The bromoacetyl group serves as an anchor point from which new rings can be annulated onto the quinolinone core.

A prominent example is the synthesis of fused heterocycles from 3-(dichloroacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one, a related precursor. rsc.org This compound, upon reaction with primary amines, forms an α-iminone intermediate. rsc.org This versatile intermediate can then be treated with various binucleophiles to generate a range of fused systems. For example, reaction with guanidine (B92328) affords a pyrimidoquinolinone, reaction with o-phenylenediamine (B120857) yields a benzodiazepinoquinolinone, and reaction with hydrazine (B178648) hydrate (B1144303) produces a pyrazoloquinolinone. rsc.org

Furthermore, the development of palladium-catalyzed cross-coupling reactions has expanded the toolkit for modifying the quinolinone scaffold. nih.gov A Liebeskind–Srogl cross-coupling reaction has been developed for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones, including complex purine (B94841) architectures. nih.gov This method allows for the direct formation of a carbon-carbon bond between the quinolinone C3-position and a heteroaryl group, leading to novel scaffolds with potential applications as protein folding inhibitors. nih.gov This strategy led to the identification of compounds like 3-[9-benzyl-6-(3-methoxyphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one, which was synthesized in an 89% yield. nih.gov

Table 2: Fused Heterocyclic Scaffolds Derived from Quinolinone Intermediates This table is interactive and allows for sorting.

Quinolinone Intermediate Binucleophilic Reagent Resulting Fused Scaffold Reference
α-Iminone of 4-hydroxy-1-methylquinolin-2(1H)-one Guanidine Pyrimidoquinolinone rsc.org
α-Iminone of 4-hydroxy-1-methylquinolin-2(1H)-one o-Phenylenediamine Benzodiazepinoquinolinone rsc.org

Contribution to Advanced Organic Synthesis Methodologies

The utility of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- has also spurred the development and application of advanced synthetic methodologies. The preparation of the key 3-(bromoacetyl)-4-hydroxyquinolinone intermediate itself can be achieved through methods like free radical bromination using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide, or through electrophilic bromination with bromine in acetic acid. rsc.org

Moreover, the versatility of this intermediate has made it a valuable tool for exploring metal-catalyzed reactions. As mentioned, Pd-catalyzed Liebeskind–Srogl cross-coupling provides a sophisticated and efficient route to complex 3-aryl quinolinones that would be difficult to access through traditional methods. nih.gov

While not directly involving the oxygen-based quinolinone, related work on 3-bromoquinoline-2(1H)-thiones highlights other advanced methodologies that could be applicable. semanticscholar.org The synthesis of these sulfur analogues utilizes a bromine/lithium exchange reaction with butyllithium (B86547) at low temperatures. semanticscholar.org This organometallic intermediate can then react with various electrophiles, such as aldehydes and ketones, to introduce carbon substituents at the 3-position. semanticscholar.org This demonstrates how the halogen at the C3-position, whether in a bromoacetyl group or directly on the ring, activates the molecule for advanced transformations like lithiation, which is a cornerstone of modern organic synthesis for creating complex carbon-carbon bonds. semanticscholar.org The successful application of these methods showcases the compound's role not just as a passive scaffold, but as an active participant in the evolution of synthetic strategies.

Structural Elucidation and Conformational Analysis of Derived Compounds

Spectroscopic Characterization Methods (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the characterization of novel compounds derived from 3-(2-bromoacetyl)-2(1H)-quinolinone. Each technique provides unique information about the molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For instance, in a series of novel 3-(heteroaryl)quinolin-2(1H)-one derivatives, the IR spectra consistently show characteristic absorption bands. A notable band appears around 1646 cm⁻¹, which is indicative of the carbonyl group (C=O) of the quinolinone ring. nih.gov Other significant peaks help to confirm the presence of various structural motifs introduced during synthesis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen atom framework of a molecule.

¹H NMR: Proton NMR spectra are crucial for determining the number of different types of protons and their neighboring environments. For example, in the analysis of lanolin acid components, a triplet signal at 2.35 ppm is characteristic of the -CH₂-CO- protons in fatty acids, while a doublet of doublets at 4.26 ppm is indicative of the -CHOH-CO- proton in α-hydroxy fatty acids. mdpi.com These distinct chemical shifts allow for the differentiation and quantification of components in a mixture. mdpi.com

¹³C NMR: Carbon NMR is used to determine the types of carbon atoms in a molecule. In one study of a 3-[9-benzyl-6-(3-methoxyphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one derivative, the ¹³C NMR spectrum showed a wide range of signals from 30.1 to 162.0 ppm, corresponding to the various aliphatic and aromatic carbons within the complex structure. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ions. For example, in the EI mass spectrum of a compound, a base peak at m/z 120 can be indicative of a specific stable fragment. scribd.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For instance, the molecular formula C₂₉H₂₅N₆O₂ was confirmed for a complex quinolinone derivative by matching the calculated m/z of 489.2039 with the experimentally found value of 489.2030 for the [M+H]⁺ ion. nih.gov

The combined data from these spectroscopic techniques provide a comprehensive picture of the molecular structure of the synthesized quinolinone derivatives.

Table 1: Spectroscopic Data for a Representative Quinolinone Derivative: 3-[9-benzyl-6-(3-methoxyphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one nih.gov

Spectroscopic TechniqueObserved Data
IR (ATR-diamond, ν, cm⁻¹) 3250, 1646, 1461, 1323, 1218, 1161, 1071, 954, 791
¹³C NMR (δ, ppm) 30.1, 47.1, 55.4, 113.5, 114.1, 114.3, 119.7, 122.8, 123.2, 127.4, 128.3, 128.5, 129.9, 130.3, 131.7, 132.4, 136.4, 140.6, 143.2, 151.9, 152.3, 153.8, 154.1, 160.1, 162.0
HRMS (m/z) Calculated for C₂₉H₂₅N₆O₂ [M+H]⁺: 489.2039, Found: 489.2030

X-ray Diffraction Studies for Solid-State Molecular Geometry

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray diffraction analysis of single crystals offers the most definitive evidence of molecular structure in the solid state. researchgate.netusgs.gov This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional representation of the molecule.

For example, in the structural analysis of a novel ultramarine blue single crystal of bis[4-(2-aminoethyl) morpholine-K² N, N′] diaquanickel(II) dichloride, single-crystal X-ray diffraction (XRD) confirmed a monoclinic crystal system and provided precise unit-cell parameters (a = 8.6495 Å, b = 8.6593 Å, c = 13.1882 Å, and β = 97.099(5)°). researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the physical properties of the material.

Although specific X-ray diffraction data for derivatives of 3-(2-bromoacetyl)-2(1H)-quinolinone were not found in the provided search results, the application of this technique to similar heterocyclic systems underscores its importance in the field. For complex heterocyclic systems, XRD is indispensable for confirming proposed structures, especially when multiple isomers could be formed during a reaction.

Analysis of Regio- and Stereoselectivity in Reaction Products

The concept of regioselectivity is crucial in organic synthesis, as it describes the preference for a reaction to occur at one specific site over other possible sites. numberanalytics.com Many reactions involving 3-(2-bromoacetyl)-2(1H)-quinolinone have the potential to yield multiple products, depending on which atom of a nucleophile attacks the electrophilic centers of the quinolinone derivative.

The 3-(2-bromoacetyl)-2(1H)-quinolinone molecule possesses two primary electrophilic sites: the carbonyl carbon of the acetyl group and the carbon atom bonded to the bromine. The course of a reaction often depends on the nature of the nucleophile and the reaction conditions. For instance, the reaction of a related compound, 3-(bromoacetyl)-4-hydroxyquinolinone, with 2-aminopyridine (B139424) in ethanol (B145695) leads to the formation of a 4-hydroxy-3-imidazoyl methylquinolinone derivative. nih.gov This outcome results from the initial nucleophilic attack of the pyridine (B92270) nitrogen on the bromo-substituted carbon, followed by cyclization.

The regioselectivity of a reaction can be influenced by both steric and electronic factors. numberanalytics.com For example, in the addition of HBr to an unsymmetrical alkene, the reaction is regioselective, and the outcome can often be predicted by Markovnikov's rule, which relates to the stability of the carbocation intermediate. numberanalytics.com Similarly, in reactions with ambident nucleophiles (nucleophiles with more than one potential reacting atom), the choice of solvent and temperature can influence which atom attacks, leading to different regioisomers. The study of these selective reactions is fundamental to controlling the outcome of synthetic procedures and efficiently producing the desired complex heterocyclic structures. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov These calculations are fundamental to understanding the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and physical properties. For derivatives of quinolinone, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been successfully employed to investigate their electronic and tautomeric structures. nih.gov

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. mdpi.com

In studies of related quinoline (B57606) derivatives, DFT calculations have been used to determine these energy levels. nih.gov For a series of synthesized quinoline derivatives, the HOMO-LUMO energy gap was found to be a crucial parameter in assessing their chemical stability. nih.gov While specific calculations for 2(1H)-Quinolinone, 3-(2-bromoacetyl)- are not available, data from analogous 3-acetyl-quinoline derivatives can provide valuable insights. The lowering of the HOMO-LUMO energy gap is a clear indicator of charge transfer interactions occurring within the molecule.

PropertyDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity as an electrophile.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

This table describes the significance of Frontier Molecular Orbitals in predicting the reactivity of chemical compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule. youtube.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com Neutral regions are often colored green. youtube.com

For a molecule like 2(1H)-Quinolinone, 3-(2-bromoacetyl)- , the MEP map would be expected to show significant negative potential around the oxygen atoms of the quinolinone and acetyl carbonyl groups, indicating these as likely sites for electrophilic interaction. The area around the bromine atom, due to the phenomenon of a "σ-hole," and the hydrogen atoms would exhibit positive potential, marking them as potential sites for nucleophilic attack. The analysis of MEP is instrumental in understanding non-covalent interactions, such as drug-receptor binding. nih.gov

Molecular Modeling for Reaction Pathway Elucidation

Molecular modeling is a powerful method to investigate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the elucidation of the most probable reaction pathways. The reactivity of α-haloketones, such as the bromoacetyl group in the target compound, is a well-studied area where computational modeling has provided significant insights. up.ac.za

The bromoacetyl moiety presents multiple electrophilic sites, including the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov Nucleophilic attack can occur at either of these sites, leading to different reaction products. Computational studies on the reactions of α-haloketones with nucleophiles have shown that nucleophilic substitution at the α-carbon is a common pathway. up.ac.za Modeling can determine the activation energies for competing reaction pathways, such as substitution versus potential epoxide formation, revealing the kinetic and thermodynamic favorability of each route. up.ac.za For instance, in the reaction of α-bromoacetophenone with nucleophiles, modeling has shown that while both substitution and epoxidation have low activation energies, the rotational barrier to achieve the necessary conformation for epoxidation can be the rate-determining step. up.ac.za

Prediction of Reactivity Profiles and Selectivity

Computational chemistry can predict the reactivity and selectivity of a molecule through the calculation of global and local reactivity descriptors derived from DFT. nih.gov These descriptors provide a quantitative measure of a molecule's chemical behavior.

Global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated from the energies of the HOMO and LUMO. nih.gov For instance, studies on quinoline derivatives have utilized these descriptors to predict their stability and reactivity. nih.gov

Local reactivity, which predicts the most reactive sites within a molecule, can be assessed using Fukui functions or the MEP map as described earlier. The presence of the electron-withdrawing bromoacetyl group at the 3-position of the quinolinone ring is expected to influence the reactivity profile significantly, making the α-carbon of the acetyl group a primary site for nucleophilic attack due to the inductive effect of the bromine and the carbonyl group. nih.gov Computational studies on α-functionalization of ketones have demonstrated the utility of DFT in understanding and predicting chemoselectivity. nih.gov

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Higher χ indicates a greater ability to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Higher η suggests greater stability and lower reactivity.
Electrophilicity Index (ω) ω = χ2/(2η)Higher ω indicates a greater capacity to act as an electrophile.

This table, based on conceptual frameworks from DFT studies nih.gov, outlines key global reactivity descriptors calculated from HOMO and LUMO energies.

Conformational Analysis and Stability Studies

The presence of single bonds in a molecule allows for rotation, leading to different spatial arrangements of atoms known as conformations or conformers. libretexts.org Conformational analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's preferred three-dimensional structure. libretexts.org

For 2(1H)-Quinolinone, 3-(2-bromoacetyl)- , the key flexible bond is the C-C bond connecting the acetyl group to the quinolinone ring and the C-C bond within the bromoacetyl side chain. Rotation around these bonds will give rise to different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the bromoacetyl group and the quinolinone core.

Future Research Directions and Synthetic Innovations

Development of Environmentally Conscious Synthetic Methods

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic strategies. The synthesis of quinoline (B57606) and quinolinone derivatives has traditionally involved methods that use hazardous solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. acs.orgacs.org Future efforts are focused on creating more sustainable pathways to synthesize and modify compounds like 3-(2-bromoacetyl)-2(1H)-quinolinone.

A primary area of development is the use of nanocatalysts, which offer high surface area-to-volume ratios and unique catalytic properties, often enabling reactions under milder, solvent-free conditions. acs.orgnih.gov For instance, zinc oxide (ZnO) nanoflakes have been successfully employed for the synthesis of substituted quinolines with moderate to good yields, eliminating the need for conventional solvents. acs.org The application of such nanocatalysts to the fundamental steps of 2(1H)-quinolinone ring formation represents a significant step forward.

Researchers are also exploring alternative energy sources to drive reactions more efficiently. acs.org Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, including those for quinoline derivatives. mdpi.com The future will likely see the development of optimized microwave-assisted protocols for the key synthetic steps leading to 3-(2-bromoacetyl)-2(1H)-quinolinone and its subsequent transformations, minimizing energy consumption and by-product formation. The overarching goal is to shift from traditional, often inefficient methods to cleaner, more atom-economical processes that reduce environmental impact without compromising chemical efficiency. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

Feature Traditional Methods (e.g., Friedländer, Skraup) Emerging Green Methods
Catalysts Strong acids/bases, often in stoichiometric amounts Recyclable nanocatalysts (e.g., ZnO, Fe3O4) acs.org
Solvents Hazardous organic solvents (e.g., sulfuric acid, nitrobenzene) Solvent-free conditions or green solvents (e.g., water, ethanol) acs.orgnih.gov
Energy Source Conventional heating, often for extended periods Microwave irradiation, ultrasound acs.orgmdpi.com
By-products Significant generation of waste Reduced by-product formation, higher atom economy acs.org

| Conditions | High temperatures, harsh conditions acs.org | Milder reaction temperatures and pressures nih.gov |

Exploration of Novel Catalytic Systems for Transformations

The functionalization of the 2(1H)-quinolinone core is critical for developing new derivatives, and catalysis is at the heart of this endeavor. While classical methods exist, the future lies in discovering and implementing more sophisticated and selective catalytic systems. Transition-metal catalysis, in particular, has opened new avenues for C-H activation, cross-coupling, and cyclization reactions that were previously challenging. nih.govorganic-chemistry.orgmdpi.com

Palladium-catalyzed reactions, for example, have been instrumental in constructing the quinolinone scaffold through cascade reactions involving C-H bond activation and intramolecular cyclization. nih.govorganic-chemistry.org Similarly, ruthenium-catalyzed cyclizations of anilides with alkynes provide efficient routes to diverse 2-quinolones. organic-chemistry.org The exploration is expanding to include more earth-abundant and less toxic metals like copper, iron, and cobalt, which have shown promise in catalyzing the synthesis of functionalized quinolines. mdpi.com For a molecule like 3-(2-bromoacetyl)-2(1H)-quinolinone, the bromoacetyl group is a highly reactive handle for further modification, but future work will also focus on direct, late-stage C-H functionalization of the quinolinone ring itself, using these advanced catalytic systems to introduce new substituents with high precision and efficiency.

Beyond transition metals, metal-free catalysis is gaining traction. organic-chemistry.org Organocatalysis and hypervalent iodine-mediated reactions offer pathways to quinolinones under mild conditions, avoiding the cost and potential toxicity associated with residual metals in the final products. organic-chemistry.org The development of these novel catalytic transformations will be crucial for efficiently converting 3-(2-bromoacetyl)-2(1H)-quinolinone into a wide array of complex molecules.

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery of new chemical entities, researchers are moving away from traditional batch synthesis towards more automated and continuous processes. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the synthesis of quinolinone derivatives. acs.orgyoutube.com These advantages include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes, and the ability to scale up production seamlessly. youtube.comcore.ac.uk

The synthesis of fused quinolone derivatives has been demonstrated in high-pressure and high-temperature continuous flow reactors, achieving high yields in mere minutes. acs.org This technology is highly amenable to the multi-step synthesis of complex molecules derived from 3-(2-bromoacetyl)-2(1H)-quinolinone. By integrating purification and analysis modules inline, a fully automated synthesis and screening platform can be realized. core.ac.uk

This integration is a cornerstone of high-throughput synthesis (HTS). HTS platforms aim to rapidly generate large libraries of related compounds for biological screening. chemrxiv.org By combining the efficiency of flow chemistry with robotic automation and data-driven synthesis planning, it is possible to produce thousands of unique derivatives based on the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold in a short period. chemrxiv.org This approach dramatically accelerates the structure-activity relationship (SAR) studies needed for drug discovery and materials science. eurekaselect.com

Table 2: Advantages of Flow Chemistry for Synthesizing Quinolone Derivatives

Advantage Description Reference
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. youtube.com
Precise Control Superior control over temperature, pressure, and mixing leads to higher selectivity and reproducibility. core.ac.uk
Rapid Optimization Reaction conditions can be varied and optimized quickly by adjusting flow rates and other parameters. acs.org
Scalability Production can be increased by running the system for longer periods, avoiding re-optimization for larger batches. core.ac.uk

| Integration | Easily coupled with in-line purification and analytical techniques for automated multi-step synthesis. | core.ac.uk |

Advanced Computational Design of Next-Generation Scaffolds

The rational design of new molecules is increasingly reliant on powerful computational tools. For scaffolds like 2(1H)-quinolinone, computational chemistry provides a means to predict biological activity, optimize molecular properties, and design novel structures with desired functions before they are ever synthesized in the lab. nih.gov This in silico approach saves considerable time and resources.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build statistical models that correlate the chemical structure of quinoline derivatives with their biological activity. mdpi.com Recent studies have successfully used 2D and 3D-QSAR models to predict the antimalarial activity of quinolines, with the models' predictions being validated by experimental synthesis and testing. mdpi.com Such models can be used to screen virtual libraries of compounds derived from 3-(2-bromoacetyl)-2(1H)-quinolinone to prioritize the most promising candidates for synthesis.

Furthermore, molecular docking and molecular dynamics simulations are used to visualize and analyze how these molecules interact with specific biological targets, such as protein kinases like EGFR. nih.govresearchgate.net By understanding these interactions at an atomic level, chemists can rationally modify the scaffold—for instance, by adding or changing substituents on the quinolinone ring—to enhance binding affinity and selectivity. nih.govnih.gov This computational-driven design process is essential for creating next-generation quinolinone-based scaffolds with improved efficacy and tailored properties for applications in medicine and beyond. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(2-bromoacetyl)-2(1H)-quinolinone, and how can intermediates be characterized?

The compound can be synthesized via Friedel-Crafts acylation of 2(1H)-quinolinone using bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). Alternatively, metallation at the 3-position of 2(1H)-quinolinone using LDA (lithium diisopropylamide) followed by reaction with bromoacetyl chloride is effective . Key intermediates should be characterized via 1H^1H/13C^{13}C NMR to confirm regioselectivity, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities .

Q. How can the reactivity of the bromoacetyl group in this compound be exploited for further functionalization?

The bromoacetyl moiety undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For example, reaction with primary amines yields 3-(2-aminoacetyl)-2(1H)-quinolinone derivatives, which can be monitored via TLC and HPLC to track conversion rates . Kinetic studies using UV-Vis spectroscopy are recommended to optimize reaction conditions .

Q. What spectroscopic techniques are critical for confirming the structure of 3-(2-bromoacetyl)-2(1H)-quinolinone?

Essential techniques include:

  • NMR : 1H^1H NMR to identify aromatic protons and bromoacetyl methylene protons (δ4.3\delta \sim4.3 ppm); 13C^{13}C NMR to confirm carbonyl (δ190\delta \sim190 ppm) and quaternary carbons.
  • HRMS : High-resolution mass spectrometry to verify the molecular ion peak (C11H8BrNO2+C_{11}H_8BrNO_2^+, exact mass 265.9752).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone?

Systematic optimization involves varying solvents (e.g., dichloromethane vs. THF), temperature (0°C to reflux), and catalyst loading (AlCl₃ or FeCl₃). DOE (Design of Experiments) approaches can identify critical factors. For example, AlCl₃ (1.2 equiv) in DCM at 25°C achieves >80% yield, while higher temperatures promote side reactions (e.g., quinolinone ring bromination) . Purity is enhanced via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc gradient).

Q. How can contradictory literature data on the stability of 3-(2-bromoacetyl)-2(1H)-quinolinone be resolved?

Discrepancies in stability reports (e.g., decomposition in acidic vs. neutral conditions) require controlled stability studies. Accelerated degradation tests under varied pH, temperature, and light exposure can be analyzed via HPLC-UV to quantify degradation products. For instance, acidic conditions (pH 3) may hydrolyze the bromoacetyl group to a ketone, while photolysis under UV light induces radical-mediated decomposition .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 3-(2-bromoacetyl)-2(1H)-quinolinone derivatives?

SAR studies involve synthesizing analogs with modified bromoacetyl groups (e.g., chloroacetyl, iodoacetyl) or substituents on the quinolinone ring. Biological screening (e.g., antimicrobial activity against Staphylococcus aureus or enzyme inhibition assays for farnesyltransferase) can identify key pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding interactions, as seen in related quinolinone-based inhibitors like Tipifarnib .

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the bromoacetyl group, revealing electrophilic character at the carbonyl carbon. Frontier molecular orbital (FMO) analysis identifies sites prone to nucleophilic attack. Molecular dynamics simulations assess solvation effects on reactivity .

Q. What are the challenges in scaling up the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone for preclinical studies?

Key challenges include controlling exothermic reactions during acylation and minimizing bromine-based byproducts. Flow chemistry systems improve heat dissipation and reproducibility. Purification at scale may require switchable solvents (e.g., CO₂-triggered polarity changes) to reduce waste .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of quinolinone derivatives?

Reproduce assays under standardized conditions (e.g., MIC protocols for antimicrobial studies) and validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Cross-reference with structurally similar compounds, such as 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, which shows MIC₅₀ = 22 µM against Helicobacter pylori .

Q. What analytical approaches resolve ambiguities in regioselectivity during functionalization?

Use 1H^1H-15N^{15}N HMBC NMR to confirm bonding between the quinolinone nitrogen and substituents. Single-crystal XRD provides unambiguous confirmation of substitution patterns, as demonstrated in metallated quinolinone complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.